molecular formula C14H26N2O4 B8074880 Carbamic acid, N-[(1S)-1-[(1S)-2-(cyclopropylamino)-1-hydroxy-2-oxoethyl]butyl]-, 1,1-dimethylethyl ester

Carbamic acid, N-[(1S)-1-[(1S)-2-(cyclopropylamino)-1-hydroxy-2-oxoethyl]butyl]-, 1,1-dimethylethyl ester

Cat. No.: B8074880
M. Wt: 286.37 g/mol
InChI Key: DPFCMHQQTKBKAX-QWRGUYRKSA-N
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Description

Carbamic acid, N-[(1S)-1-[(1S)-2-(cyclopropylamino)-1-hydroxy-2-oxoethyl]butyl]-, 1,1-dimethylethyl ester is a fascinating compound featuring both carbamic acid and cyclopropyl structures. Its versatility makes it an intriguing subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound often involves a multi-step reaction sequence, starting with the preparation of intermediate compounds. A common route includes the reaction of cyclopropylamine with an ester, followed by sequential functional group modifications to incorporate the necessary hydroxy, oxo, and carbamate moieties.

Industrial Production Methods: On an industrial scale, the production might involve:

  • High-pressure reactors to control reaction conditions

  • Catalysts to accelerate specific steps

  • Purification processes, including crystallization and chromatography, to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various reactions such as:

  • Oxidation: Yields oxo compounds, driven by reagents like potassium permanganate.

  • Reduction: Involves catalysts like palladium on carbon to produce reduced amines.

  • Substitution: Often takes place under conditions where nucleophiles displace leaving groups.

Common Reagents and Conditions: Reagents like sodium borohydride for reduction or sulfuric acid for esterification play crucial roles.

Major Products Formed: Products vary depending on the type of reaction, but typically include more complex cyclic structures or simpler derivatives, such as amines or hydroxyl compounds.

Scientific Research Applications

In Chemistry: Used to study reaction mechanisms, particularly nucleophilic substitution and amide bond formation.

In Biology: Investigated for its potential to interact with biological enzymes, influencing metabolic pathways.

In Medicine:

In Industry:

Mechanism of Action

The compound's effects arise from its ability to interact with molecular targets, such as enzymes or receptors. Its structure allows it to form stable complexes, influencing biochemical pathways by either inhibiting or activating specific proteins.

Comparison with Similar Compounds

Similar Compounds:

  • Carbamic acid derivatives: Similar in functionality but differ in the side chains.

  • Cyclopropyl amines: Share the cyclopropyl structure but lack the carbamate group.

Uniqueness: What sets this compound apart is the combination of cyclopropyl and carbamate groups, providing distinct reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

tert-butyl N-[(2S,3S)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O4/c1-5-6-10(16-13(19)20-14(2,3)4)11(17)12(18)15-9-7-8-9/h9-11,17H,5-8H2,1-4H3,(H,15,18)(H,16,19)/t10-,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPFCMHQQTKBKAX-QWRGUYRKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(C(=O)NC1CC1)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]([C@@H](C(=O)NC1CC1)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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